molecular formula C11H7NO2 B11909166 Furo[2,3-h]quinolin-2(1H)-one CAS No. 362518-99-8

Furo[2,3-h]quinolin-2(1H)-one

Cat. No.: B11909166
CAS No.: 362518-99-8
M. Wt: 185.18 g/mol
InChI Key: BAXNYJHQOLNLFI-UHFFFAOYSA-N
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Description

Furo[2,3-h]quinolin-2(1H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize Furo[2,3-h]quinolin-2(1H)-one involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

Furo[2,3-h]quinolin-2(1H)-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique fused ring system allows for the modification and development of novel derivatives that can exhibit enhanced properties or functionalities. For instance, it has been utilized in the synthesis of pyranoquinolones through acid-catalyzed reactions with propargylic alcohols, showcasing its versatility in organic chemistry .

Material Science

In material science, this compound derivatives are being investigated for their potential use in developing new materials with specific electronic or optical properties. The ability to modify the compound's structure opens avenues for creating materials suitable for applications in electronics and photonics.

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. One notable derivative, 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ), demonstrated strong antiproliferative effects against Ehrlich ascites carcinoma cells when activated by UVA light. This compound not only inhibited tumor growth but also showed low genotoxicity and absence of skin phototoxicity, making it a promising candidate for photochemotherapy applications .

Aldose Reductase Inhibition

This compound has been investigated as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By binding to the enzyme's active site, it prevents the conversion of glucose to sorbitol, potentially mitigating complications associated with diabetes mellitus. This mechanism underscores its therapeutic potential in managing diabetes-related conditions.

Medicinal Applications

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory agents. This application is particularly relevant given the growing interest in finding alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have significant side effects.

Antimalarial Activity

Research indicates that this compound derivatives may possess antimalarial properties. The structural features of these compounds allow them to interact with biological targets within the malaria parasite, offering a potential new avenue for malaria treatment.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being utilized in the development of novel drugs. Its diverse biological activities make it a candidate for further exploration in drug discovery programs aimed at treating various diseases.

Novel Material Formulation

The compound's unique chemical structure also positions it well for use in formulating new materials with specific desired properties. Researchers are investigating its potential applications in coatings and polymers that require enhanced durability or specific chemical resistance.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound derivatives:

  • Photochemotherapy Study : A study on HOFQ demonstrated its ability to induce DNA-protein cross-linkages without causing significant genotoxic effects in vivo. This study supports its potential application in photochemotherapy protocols where selective targeting of cancer cells is desired .
  • Diabetes Management Research : Investigations into aldose reductase inhibition by this compound have shown promising results in preclinical models, indicating a reduction in diabetic complications associated with oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of Furo[2,3-h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes.

Comparison with Similar Compounds

Uniqueness: Furo[2,3-h]quinolin-2(1H)-one is unique due to its specific ring fusion pattern and the resulting electronic properties

Biological Activity

Furo[2,3-h]quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various studies, highlighting its potential therapeutic applications, mechanisms of action, and related research findings.

Overview of this compound

This compound is a heterocyclic compound that has been synthesized and evaluated for its biological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antiproliferative Activity

One of the primary areas of research concerning this compound derivatives is their antiproliferative effects against cancer cell lines. For instance, a derivative known as 4-hydroxymethyl-1,6,8-trimethylthis compound (HOFQ) demonstrated strong antiproliferative activity in Ehrlich ascitic cells. This compound not only inhibited cell proliferation but also disrupted the ability of these cells to transmit tumors through transplantation. Notably, HOFQ showed low genotoxicity and no skin phototoxicity, indicating a favorable safety profile for potential therapeutic use in photochemotherapy and photopheresis .

Table 1: Antiproliferative Effects of HOFQ on Cancer Cell Lines

Cell LineIC50 (µM)Comments
Ehrlich Ascitic CellsNot specifiedStrong antiproliferative effects
MDA-MB-231 Breast Cancer28Significant decrease in cell viability
PC-3 Prostate Cancer10Effective against prostate cancer

The mechanism by which this compound exerts its biological effects involves several pathways. Research indicates that HOFQ induces DNA-protein cross-linkages without causing interstrand cross-links. This unique interaction may contribute to its antiproliferative effects by disrupting cellular processes related to DNA replication and repair .

Immunomodulatory Effects

This compound derivatives have also been investigated for their immunomodulatory properties. A study found that certain substituted furoquinolines exhibited selective agonistic activity for human Toll-like receptor 8 (TLR8), which is crucial in mediating immune responses. Compounds with specific substitutions at the C2 position showed enhanced potency (EC50: 1.6 µM), leading to significant induction of proinflammatory cytokines such as interleukin-12 and interleukin-18 without triggering interferon-alpha responses . This selectivity makes them promising candidates for vaccine adjuvants.

Table 2: Cytokine Induction by TLR8 Agonists

CompoundEC50 (µM)Cytokines Induced
C2-butyl furo[2,3-c]quinoline1.6IL-12, IL-18
Other derivativesNot specifiedVariable responses

Case Studies and Research Findings

Several studies have explored the biological activities of this compound derivatives:

  • Anticancer Activity : Research has shown that derivatives can inhibit the growth of various cancer cell lines effectively. For example, compounds were tested against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines with promising results indicating significant cytotoxicity .
  • Heat Shock Protein Inhibition : A series of quinoline derivatives were identified as inhibitors of heat shock protein 90 (Hsp90), which is implicated in cancer progression. These compounds demonstrated the ability to reduce client protein levels associated with tumor growth .

Properties

CAS No.

362518-99-8

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1H-furo[2,3-h]quinolin-2-one

InChI

InChI=1S/C11H7NO2/c13-10-4-2-7-1-3-9-8(5-6-14-9)11(7)12-10/h1-6H,(H,12,13)

InChI Key

BAXNYJHQOLNLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=CC(=O)N3

Origin of Product

United States

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